
Pyridine-3-boronic acid
Overview
Description
Pyridine-3-boronic acid is an organoboron compound with the molecular formula C5H6BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
Target of Action
Pyridine-3-boronic acid primarily targets the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In the transmetalation step, the organoboron compound (like this compound) transfers its organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . It’s also known to be environmentally benign .
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis and pharmaceutical research .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction conditions can significantly impact the efficacy of this compound. Furthermore, the compound’s stability suggests that it may be resistant to various environmental conditions .
Biochemical Analysis
Biochemical Properties
Pyridine-3-boronic acid interacts with various enzymes, proteins, and other biomolecules. It is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions, regioselective Suzuki-Miyaura coupling, and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation . These interactions are crucial in the formation of new compounds and the progression of biochemical reactions.
Cellular Effects
In cellular processes, this compound has been shown to ameliorate rotenone-induced oxidative stress in zebrafish embryos . It influences cell function by decreasing lipid peroxidation and nitric oxide levels, and normalizing the expressions of brain-derived neurotrophic factor (bdnf), dj1, tnfα and Nrf2 target genes hmox1a and nqo1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the Suzuki–Miyaura coupling reaction, where it participates in electronically divergent processes with the metal catalyst .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits stability and does not degrade easily
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to improve locomotor activities in zebrafish embryos exposed to rotenone
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during the Suzuki–Miyaura coupling reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing pyridine-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(OiPr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has also been reported, enabling efficient production of boronic acids .
Chemical Reactions Analysis
Types of Reactions: Pyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides or triflates in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
N-Arylation: Using copper acetylacetonate as a catalyst, this compound can undergo N-arylation reactions.
Cyanation: Copper-mediated cyanation of this compound leads to the formation of cyano-substituted products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Copper Catalysts: Employed in N-arylation and cyanation reactions.
Bases: Such as potassium 2-ethyl hexanoate, are used to facilitate these reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Medicinal Chemistry
Anticancer Applications
Pyridine-3-boronic acid is recognized for its potential in developing anticancer therapies. It has been shown to selectively bind to sialic acids (SAs), which are often overexpressed in cancer cells. This property enhances the targeting of tumor cells, making PBA a candidate for drug delivery systems aimed at improving therapeutic outcomes in cancer treatment. For instance, derivatives such as 5-boronopicolinic acid exhibit high binding constants with SAs under acidic conditions typical of tumor microenvironments, facilitating targeted delivery of chemotherapeutics .
Antibacterial and Antiviral Activity
Research indicates that boronic acids, including PBA, possess antibacterial and antiviral properties. They can inhibit multidrug efflux pumps in bacteria, enhancing the efficacy of existing antibiotics. Studies have shown that PBA derivatives can be effective against resistant strains of Staphylococcus aureus by disrupting their efflux mechanisms .
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
this compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. Its ability to participate in these reactions allows for the construction of complex organic molecules, including pharmaceuticals and agrochemicals. The regioselectivity and efficiency of these reactions can be significantly enhanced using PBA as a coupling partner .
Microwave-Assisted Synthesis
Recent advancements have demonstrated that PBA can be utilized effectively in microwave-assisted synthetic protocols. This method reduces reaction times and minimizes side product formation, making it an attractive option for large-scale synthesis .
Sensor Development
This compound has been employed in the development of sensors due to its ability to form reversible covalent bonds with diols and sugars. These properties make it suitable for detecting biomolecules such as glucose and other saccharides, which is particularly useful in medical diagnostics .
Material Science
Catalysts and Polymerization
In material science, PBA is utilized as a catalyst in various polymerization reactions. Its boron atom facilitates the formation of boronate esters, which are crucial intermediates in synthesizing polymers with specific functionalities . Additionally, PBA derivatives have been explored for their roles in creating functionalized materials with applications ranging from drug delivery systems to smart materials.
Table 1: Biological Activities of this compound Derivatives
Compound Name | Activity Type | Target | Reference |
---|---|---|---|
5-Boronopicolinic Acid | Anticancer | Sialic Acid Binding | |
N-Diethylaminoboronate | Antibacterial | Staphylococcus aureus | |
Vaborbactam | Antiviral | β-lactamase Inhibition |
Table 2: Synthetic Applications of this compound
Application | Description | Reference |
---|---|---|
Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds | |
Microwave-Assisted Synthesis | Accelerated reaction times | |
Sensor Development | Detection of glucose and biomolecules |
Case Studies
Case Study 1: Targeted Drug Delivery
A study investigated the use of 5-boronopicolinic acid for delivering anticancer drugs to pancreatic cancer cells. The compound demonstrated significant binding affinity to sialylated glycoconjugates on the cell surface, leading to enhanced drug uptake and reduced side effects compared to conventional delivery methods .
Case Study 2: Antibiotic Resistance
Research focused on the efficacy of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that these derivatives could potentiate the effects of existing antibiotics by inhibiting efflux pumps, providing a promising strategy for overcoming antibiotic resistance .
Comparison with Similar Compounds
Pyridine-3-boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the nitrogen heterocycle present in this compound.
4-Pyridineboronic Acid: Similar to this compound but with the boronic acid group attached to the fourth position of the pyridine ring.
Uniqueness: this compound’s unique structure, with the boronic acid group at the third position, provides distinct reactivity and selectivity in various chemical reactions. Its ability to form stable complexes with biological molecules also sets it apart from other boronic acids .
Biological Activity
Pyridine-3-boronic acid (CHBNO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antibacterial, anticancer, and antiviral research. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting them in a structured format.
Overview of this compound
This compound is characterized by its boronic acid functional group attached to a pyridine ring. This structural configuration allows for unique interactions with biological targets, making it a valuable scaffold in drug development.
Antibacterial Activity
This compound and its derivatives have been investigated for their antibacterial properties. Notably, studies have shown that certain derivatives can potentiate the activity of existing antibiotics.
Key Findings:
- Enhancement of Antibiotic Efficacy : Compounds such as 6-(3-phenylpropoxy)this compound were found to enhance the efficacy of ciprofloxacin against Staphylococcus aureus by fourfold, indicating their potential as efflux pump inhibitors .
- Mechanism of Action : The proposed mechanism involves the inhibition of the NorA efflux pump, which is responsible for antibiotic resistance in certain bacterial strains .
Table: Antibacterial Activity of this compound Derivatives
Compound Name | Target Bacteria | Activity Enhancement | Mechanism of Action |
---|---|---|---|
6-(3-Phenylpropoxy)this compound | Staphylococcus aureus | 4-fold increase | NorA efflux pump inhibitor |
6-(4-phenylbutoxy)this compound | Staphylococcus aureus | Significant | NorA efflux pump inhibitor |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound derivatives. These compounds have been shown to exhibit selective cytotoxicity against various cancer cell lines.
Key Findings:
- Proteasome Inhibition : Some boronic acids act as proteasome inhibitors, which can halt cancer cell proliferation by inducing cell cycle arrest at the G2/M phase .
- Combination Therapies : Studies indicate that combining this compound derivatives with established chemotherapeutics can enhance therapeutic efficacy while reducing resistance mechanisms .
Antiviral Activity
This compound has also been explored for its antiviral properties. Its ability to interact with viral proteins presents opportunities for developing antiviral agents.
Key Findings:
- Sialic Acid Binding : Certain derivatives exhibit selective binding to sialic acids under weakly acidic conditions, which is relevant for targeting viral infections that exploit sialic acid interactions .
- Potential Applications : These interactions suggest that this compound could be utilized in designing antiviral drugs, particularly for viruses that rely on sialic acid for entry into host cells.
Case Studies
- Antibacterial Study : A study focusing on the synthesis and evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated significant antibacterial activity against multiple strains, confirming the role of pyridine derivatives in combating resistant bacteria .
- Anticancer Research : In a clinical trial setting, combinations involving bortezomib and pyridine-based compounds showed promising results in managing aggressive lymphomas, highlighting their potential in oncology .
Properties
IUPAC Name |
pyridin-3-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2/c8-6(9)5-2-1-3-7-4-5/h1-4,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMYEXAYWZJVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO2 | |
Record name | 3-pyridinylboronic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370268 | |
Record name | Pyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1692-25-7 | |
Record name | Pyridin-3-ylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1692-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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